molecular formula C6H5BrClNO B591539 (2-Bromo-5-chloropyridin-3-yl)methanol CAS No. 1227585-65-0

(2-Bromo-5-chloropyridin-3-yl)methanol

Cat. No. B591539
M. Wt: 222.466
InChI Key: PCMSIEWNWZBDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-5-chloropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO. It has a molecular weight of 222.47


Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound has been utilized in the synthesis of Schiff base compounds and their crystal structures, offering insights into molecular configurations and potential applications in antibacterial activities (Wang et al., 2008).
    • It has also been involved in studies exploring the synthesis and structural analysis of different compounds, highlighting its role in understanding molecular interactions and structural properties (Lakshminarayana et al., 2018).
  • Reactivity and Kinetics :

    • Research on its reactivity and kinetics, particularly in nucleophilic aromatic substitution reactions, provides valuable information for chemical synthesis processes (Abramovitch et al., 1968).
  • Biocatalysis and Green Chemistry :

    • It has been used in biocatalytic processes, exemplifying advancements in green chemistry. For instance, the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a biocatalytic system represents a move towards more sustainable and efficient chemical processes (Chen et al., 2021).
  • Complex Formation and Coordination Chemistry :

    • Its involvement in the formation of metal complexes, like with copper(II) and nickel(II), showcases its importance in coordination chemistry, with implications for catalysis and materials science (Kermagoret & Braunstein, 2008).
  • Applications in Pharmaceutical Sciences :

    • It also plays a role in the production of chiral intermediates for pharmaceuticals, demonstrating its relevance in drug synthesis and development (Ni et al., 2012).

properties

IUPAC Name

(2-bromo-5-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSIEWNWZBDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-chloropyridin-3-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of 2,3-dibromo-5-chloropyridine (60 g, 221 mmol) in THF (500 mL) was added a solution of isopropylmagnesium chloride lithium chloride solution in THF (1.3M, 185 mL) at −40° C. over about 30 min. The solution was stirred for 30 min at −40° C. and DMF (50 mL) was added. The resulting solution was warmed up to room temperature and stirred for 30 min. The reaction was quenched with 1 N HCl (400 mL) and MTBE (200 mL) was added. Organic layer was separated and washed twice with 5% aqueous NaHCO3 (200 mL). The solvent was removed under vacuum at 50° C. The resulting solids (aldehyde intermediate) were dissolved in methanol (400 mL). The solution was cooled to 5° C. under an ice bath. NaBH4 (3.6 g) was added slowly over 30 min while maintaining the reaction temperature below room temperature. The reaction mixture was stirred for another 30 min followed by addition of water (125 mL). The resulting mixture was concentrated under vacuum to approximately 150 ml. Solids precipitated during the concentration. The suspension was stirred vigorously at room temperature for 1 h and solids were collected by filtration. The wet cake was dried in a vacuum oven over night at 60° C. to give 52 (45.6 g, 93%) as a solid. 1H NMR (CDCl3, 400 MHz): δ 8.26 (d, J=2.5 Hz, 1H), 7.88 (d, J=2.5 Hz, 1H), 4.73 (d, J=5.8 Hz, 2H), 2.33 (t, J=11.4 Hz, 1H); 13C NMR (CDCl3, 100 MHz): δ 147.12, 138.48, 138.39, 136.14, 132.06, 62.76.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.